molecular formula C10H14BFN2O2 B2695536 3-Fluoro-2-piperidinopyridine-4-boronic acid CAS No. 2377606-55-6

3-Fluoro-2-piperidinopyridine-4-boronic acid

Cat. No. B2695536
CAS RN: 2377606-55-6
M. Wt: 224.04
InChI Key: GOAHGMBEPDUKHQ-UHFFFAOYSA-N
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Description

3-Fluoro-2-piperidinopyridine-4-boronic acid is a potent chemical compound that has gained immense popularity among researchers and scientists in recent years due to its wide range of potential applications. It has a CAS Number of 2377606-55-6 and a linear formula of C10H14BFN2O2 .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as 3-Fluoro-2-piperidinopyridine-4-boronic acid, involves methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .

Scientific Research Applications

Biomaterial Applications

Boronic acids, including derivatives like 3-Fluoro-2-piperidinopyridine-4-boronic acid, are significant in biomaterials due to their ability to bind with biologically relevant diols, such as saccharides and peptidoglycans. This binding facilitates the creation of hydrogels with dynamic covalent or responsive behavior, essential in sensing, delivery, and materials chemistry (Brooks, Deng, & Sumerlin, 2018).

Fluorinated Boronic Acid for Diol Recognition

Fluorinated boronic acid-appended compounds, derived from structures like 3-Fluoro-2-piperidinopyridine-4-boronic acid, are utilized to detect and differentiate diol-containing analytes through (19)F NMR spectroscopy. This method is effective for identifying bioanalytes like catechol, dopamine, and various sugars under physiological conditions (Axthelm, Görls, Schubert, & Schiller, 2015).

Boron Chemistry in Nanostructures

Derivatives of 3-Fluoro-2-piperidinopyridine-4-boronic acid contribute to the assembly of boronic acids with other compounds to form complex structures. These structures include hydrogen-bonded networks with applications in the development of nanostructures and materials science (Rodríguez-Cuamatzi et al., 2009).

Glucose Sensing Materials

Fluorinated boronic acid derivatives, such as 3-Fluoro-2-piperidinopyridine-4-boronic acid, are key in constructing glucose sensing materials. These materials function at physiological pH and are crucial in medical and biological applications (Das et al., 2003).

Pharmaceutical and Biological Applications

Compounds like 3-Fluoro-2-piperidinopyridine-4-boronic acid are synthesized and characterized for their potential in pharmaceutical and biological applications. Their interaction with organic compounds and biological molecules makes them candidates for medicinal and biological studies (Hernández-Negrete et al., 2021).

Luminescent Materials and Organic Electronics

Derivatives of 3-Fluoro-2-piperidinopyridine-4-boronic acid are used in the synthesis of luminous materials, such as BODIPY dyes, for applications in science, medicine, and biotechnology. These derivatives have notable roles in the postfunctionalization of boron dipyrromethene core, enhancing luminescent properties for varied applications (Boens et al., 2019).

Chemical Sensors and OLED Applications

Organoboron compounds, including fluorinated derivatives, are utilized in materials chemistry for their properties as chemical sensors and emitters in OLEDs (Organic Light-Emitting Diodes). Their donor-acceptor charge-transfer properties make them highly efficient in these applications (Hudson & Wang, 2009).

Sensing Applications in Analytical Chemistry

The unique interactions of boronic acids with diols and Lewis bases, as seen in derivatives of 3-Fluoro-2-piperidinopyridine-4-boronic acid, are harnessed in various sensing applications. These include both homogeneous assays and heterogeneous detection, contributing significantly to analytical chemistry (Lacina, Skládal, & James, 2014).

properties

IUPAC Name

(3-fluoro-2-piperidin-1-ylpyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFN2O2/c12-9-8(11(15)16)4-5-13-10(9)14-6-2-1-3-7-14/h4-5,15-16H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAHGMBEPDUKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)N2CCCCC2)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-piperidinopyridine-4-boronic acid

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